Cambridge id 6236998
Description
Cambridge ID 6236998 refers to a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository of crystallographic data for organic and metal-organic compounds. Such identifiers are critical for researchers studying molecular interactions, drug design, and material science.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-phenoxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI Key |
QRTKVRATBKSIDT-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Q & A
Q. Methodological Notes
- Data Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to quantify discrepancies between raters or datasets. For qualitative contradictions, apply thematic dissonance analysis .
- Experimental Design: Reference Campbell and Stanley’s frameworks () to address threats to internal/external validity, such as selection bias or testing effects.
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